molecular formula C9H9Cl2O5P B8605914 Hosphinecarboxylic acid, dimethoxy-, 3,4-dichlorophenyl ester, oxide CAS No. 72304-73-5

Hosphinecarboxylic acid, dimethoxy-, 3,4-dichlorophenyl ester, oxide

Cat. No. B8605914
M. Wt: 299.04 g/mol
InChI Key: DKXJJTRYBPUAGO-UHFFFAOYSA-N
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Patent
US04536400

Procedure details

From 10.3 g (85 mmole) of trimethylphosphite and 13.5 g (60 mmole) of 3,4-dichlorophenyl chloroformate (100°, 2 hours). Yield 11.4 g (64%) B.p.0.04 154° C. nD20 1.5271. Solidifies to colourless crystals m.p. 58°-9° C. Analysis for C9H9Cl2O5P. Found (calculated): C 36.06 (36.14), H 3.31 (3.03), Cl 23.58 (23.71), P 10.50 (10.36). NMR (CDCl3)δ: 3.93 and 4.07 (CH3O), 7.0-7.6 (C6H3) IR (KBr)cm-1 : 1740 (CO), 1205, 1200, 1105, 1055, 1020.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
B.p.0.04
Quantity
11.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 36.14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 3.03 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cl 23.58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 10.36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].Cl[C:9]([O:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1)=[O:10]>>[Cl:19][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][C:15]=1[Cl:18])[O:11][C:9]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:10]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COP(OC)OC
Name
Quantity
13.5 g
Type
reactant
Smiles
ClC(=O)OC1=CC(=C(C=C1)Cl)Cl
Step Two
Name
B.p.0.04
Quantity
11.4 g
Type
reactant
Smiles
Step Three
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 36.14 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 3.03 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Cl 23.58
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 10.36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OC(=O)P(OC)(OC)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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